(+)-Norpatchoulenol
CAS No.: 41429-52-1
Cat. No.: VC21347901
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41429-52-1 |
---|---|
Molecular Formula | C14H22O |
Molecular Weight | 206.32 g/mol |
IUPAC Name | (1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol |
Standard InChI | InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1 |
Standard InChI Key | OSQSDJNIURJARY-CDGCEXEKSA-N |
Isomeric SMILES | C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O |
SMILES | CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
Canonical SMILES | CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
Chemical Properties and Structure
(+)-Norpatchoulenol is a sesquiterpene alcohol with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is officially identified in chemical databases with the PubChem CID 6451732 . The compound's chemical structure features a tricyclic framework characteristic of many patchouli-derived sesquiterpenes.
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and properties of (+)-Norpatchoulenol:
Property | Value |
---|---|
Common Name | (+)-Norpatchoulenol |
Molecular Formula | C14H22O |
Molecular Weight | 206.32 g/mol |
CAS Registry Number | 41429-52-1 |
IUPAC Name | (1R-(1alpha,4aalpha,6beta,8aalpha))-4a,5,6,7,8,8a-Hexahydro-8a,9,9-trimethyl-1,6-methanonaphthalen-1(2H)-ol |
PubChem CID | 6451732 |
The systematic IUPAC name of (+)-Norpatchoulenol indicates its complex structure with specific stereochemistry, which is critical for its olfactory properties .
Natural Occurrence and Concentration
(+)-Norpatchoulenol is a naturally occurring compound found in Patchouli oil (Pogostemon cablin Benth.), an essential oil widely used in the fragrance industry and traditional medicine across various cultures .
Presence in Patchouli Oil
Norpatchoulenol is notably present in Patchouli oil but occurs at a significantly lower concentration compared to patchoulol (the principal constituent of Patchouli oil). The ratio of norpatchoulenol to patchoulol in naturally occurring Patchouli oil is approximately 1:100 . Despite this relatively low concentration, norpatchoulenol contributes significantly to the characteristic odor of Patchouli oil, whereas patchoulol, despite being the major component, is described as "practically inodorous" .
Quantitative Analysis
Research by Santos et al. identified norpatchoulenol as one of 29 volatile compounds in Patchouli oil, constituting approximately 5.72% of the total oil composition . This places it among the significant phytochemical compounds in Patchouli, alongside others such as:
Compound | Approximate Percentage |
---|---|
Patchouli alcohol | 33.25% |
Pogostol | 6.33% |
Seychellene | 6.12% |
Norpatchoulenol | 5.72% |
α-Bulnesene | 4.11% |
This quantitative profile may vary depending on geographical location, cultivation conditions, harvest time, and extraction methods .
Synthesis Methods
Given the commercial importance of (+)-norpatchoulenol and its limited natural concentration, various synthetic routes have been developed to produce this compound.
Total Synthesis from (+)-Camphor-10-Sulphonic Acid
A notable synthetic approach for (+)-norpatchoulenol starts with (+)-camphor-10-sulphonic acid. This total synthesis pathway involves a key step of trapping a non-enolizable 1,3-diketone intermediate with a Wittig reagent . This synthesis represents a significant achievement in terpene chemistry, providing a relatively short and efficient route to this complex natural product.
Oxidative Decarboxylation Approach
Another synthetic pathway involves the oxidative decarboxylation of an acid-alcohol precursor. This process, described in a patent, provides an alternative route to producing norpatchoulenol for commercial applications . The starting material used in this approach is an acid-alcohol with a closely related structure to the target compound.
Related Synthetic Studies
Research on related compounds includes the stereoselective synthesis of (±)-iso-norpatchoulenol, which involves the intramolecular trapping of a vinyl carbanion as a key step . While this compound is structurally similar to norpatchoulenol, it exhibits only a weak characteristic patchouli odor, highlighting the importance of specific stereochemistry for olfactory properties.
Olfactory Properties
(+)-Norpatchoulenol is described as an "extremely important odorant compound" in the fragrance industry . Despite its relatively low concentration in natural Patchouli oil compared to patchoulol, norpatchoulenol contributes significantly to the characteristic aroma of Patchouli.
The olfactory impact of norpatchoulenol is especially noteworthy when compared to patchoulol. While patchoulol comprises the majority of Patchouli oil (approximately 100 times more abundant than norpatchoulenol), it is described as "practically inodorous" . This striking difference emphasizes the power of norpatchoulenol as an odorant and explains the commercial interest in its synthesis and production.
Biological Activity | References |
---|---|
Antioxidant | |
Analgesic | |
Anti-inflammatory | |
Antiplatelet | |
Antithrombotic | |
Aphrodisiac | |
Antidepressant | |
Antimutagenic | |
Antiemetic | |
Fibrinolytic | |
Cytotoxic |
It should be noted that these activities are attributed to Patchouli oil as a whole or to its various constituents collectively. The specific contribution of norpatchoulenol to these biological activities requires further targeted research .
Industrial Applications
The primary industrial application of (+)-norpatchoulenol is in the fragrance industry, where it is valued for its contribution to patchouli-type fragrances . Due to its potent olfactory properties and relatively low natural abundance, synthetic methods for producing norpatchoulenol are commercially significant.
Fragrance Formulations
Norpatchoulenol is used in the formulation of various fragrance products, including:
-
Fine perfumes
-
Personal care products
-
Home fragrances
-
Aromatherapy products
Its value in these applications stems from its contribution to the characteristic patchouli scent, which is described in aromatherapy contexts as having calming and grounding properties .
Comparative Analysis with Related Patchouli Compounds
Patchouli oil contains over 140 identified compounds, with several sesquiterpenes being particularly prominent. The following table provides a comparative analysis of norpatchoulenol with other key sesquiterpene compounds found in Patchouli:
Compound | Structure Type | Notable Properties | Relative Abundance |
---|---|---|---|
Patchouli alcohol | Sesquiterpene alcohol | Principal constituent, limited odor | High (30-40%) |
Norpatchoulenol | Sesquiterpene alcohol | Potent odorant | Low (approximately 5.72%) |
α-Patchoulene | Sesquiterpene | Contributes to fragrance | Moderate |
β-Patchoulene | Sesquiterpene | Contributes to fragrance | Moderate |
α-Bulnesene | Sesquiterpene | Contributes to fragrance | Moderate (approximately 4.11%) |
Seychellene | Sesquiterpene | Contributes to fragrance | Moderate (approximately 6.12%) |
Pogostone | Sesquiterpene | Associated with biological activities | Variable |
This comparative analysis highlights the unique position of norpatchoulenol as a minor component with significant olfactory impact .
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